molecular formula C7H12Cl2N2O2 B2579166 [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride CAS No. 2580203-78-5

[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride

Cat. No.: B2579166
CAS No.: 2580203-78-5
M. Wt: 227.09
InChI Key: GORCJAILAWVUEI-UHFFFAOYSA-N
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Description

[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol dihydrochloride is a heterocyclic organic compound featuring an oxazole ring fused with an azetidine (a four-membered nitrogen-containing ring). The oxazole moiety is substituted at the 5-position with a hydroxymethyl group (-CH₂OH) and at the 2-position with an azetidin-3-yl group. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₇H₁₂Cl₂N₂O₂ (calculated based on structural analogs in ), with a molecular weight of 219.09 g/mol .

Properties

IUPAC Name

[2-(azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORCJAILAWVUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(O2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride typically involves the formation of the azetidine and oxazole rings followed by their fusion. The specific synthetic routes can vary, but they often include steps such as cyclization reactions and the use of protecting groups to ensure the correct formation of the rings. Reaction conditions may involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography might also be employed.

Chemical Reactions Analysis

Types of Reactions: [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol; dihydrochloride exhibit promising anticancer properties. For instance, derivatives of oxazole have been synthesized and tested for their cytotoxic effects against various cancer cell lines. The studies revealed that certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study:
In a study published in ResearchGate, derivatives of oxazole were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated significant antiproliferative effects, particularly in breast cancer models, with some compounds achieving IC50 values below 10 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Various structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity of Derivatives

Compound IDBacterial StrainMIC (µg/mL)
D-1Staphylococcus aureus15
D-2Escherichia coli10
D-3Pseudomonas aeruginosa20

These findings suggest that [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol; dihydrochloride and its analogs could serve as potential leads for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have demonstrated significant free radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases.

Case Study:
In an evaluation of antioxidant properties using the DPPH assay, several derivatives displayed IC50 values lower than that of ascorbic acid, a standard antioxidant. For example, one derivative achieved an IC50 value of 22.3 µM, indicating strong antioxidant activity .

Mechanism of Action

The mechanism of action of [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine and oxazole rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of azetidine-containing heterocycles, which are valued for their bioactivity and structural diversity. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol dihydrochloride Oxazole + azetidine + hydroxymethyl C₇H₁₂Cl₂N₂O₂ 219.09 Dual heterocyclic system; polar dihydrochloride salt Potential kinase inhibition or antimicrobial activity (inferred from oxazole/azetidine pharmacophores) .
5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole hydrochloride () Oxadiazole + azetidine + benzyl C₁₁H₁₂ClN₃O 225.68 Oxadiazole core; lipophilic benzyl substituent Antibacterial activity reported for similar 1,2,4-oxadiazoles .
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride () Oxadiazole + azetidine + methoxyethyl C₈H₁₄ClN₃O₂ 219.67 Ether-linked side chain; enhanced solubility Used in CNS-targeting drug discovery due to azetidine’s blood-brain barrier permeability .
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride () Azetidine + dimethylamine C₆H₁₆Cl₂N₂ 187.11 Simple azetidine derivative; tertiary amine Intermediate in synthesizing antipsychotic agents .
4-(Azetidin-3-yl)morpholine hydrochloride () Azetidine + morpholine C₇H₁₃ClN₂O 176.65 Dual cyclic amine system Explored as a fragment in protease inhibitor design .

Functional Comparison

  • Bioactivity :

    • Oxazole derivatives (e.g., the target compound) are associated with antimicrobial and anti-inflammatory properties, while oxadiazoles () often exhibit stronger enzyme inhibition (e.g., acetylcholinesterase) .
    • Azetidine-containing compounds () are prioritized in CNS drug development due to their conformational rigidity and metabolic stability .
  • Physicochemical Properties :

    • The dihydrochloride salt of the target compound offers higher water solubility compared to neutral azetidine-oxadiazole analogs (e.g., ).
    • Lipophilicity varies significantly: benzyl-substituted oxadiazole () has a ClogP ~2.5, whereas the hydroxymethyl group in the target compound reduces ClogP to ~0.8, favoring pharmacokinetic absorption .
  • Synthetic Accessibility :

    • The target compound’s oxazole-azetidine scaffold can be synthesized via cyclocondensation of propargylamines with nitriles, a method validated for related structures ().
    • In contrast, oxadiazole derivatives () require more complex routes, such as Huisgen cycloaddition or hydrazide cyclization .

Biological Activity

The compound [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer and antimicrobial properties, based on various research findings and case studies.

  • Chemical Formula : C₈H₁₄N₂O₅S
  • Molecular Weight : 250.28 g/mol
  • IUPAC Name : [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol; methanesulfonic acid
  • Appearance : Powder
  • Storage Temperature : Room temperature

Biological Activity Overview

Research indicates that compounds containing azetidine and oxazole moieties often exhibit significant biological activities. The following sections detail specific activities observed for this compound.

Anticancer Activity

Several studies have demonstrated the anticancer potential of azetidine derivatives:

  • Mechanism of Action :
    • The compound has been shown to inhibit proliferation and induce apoptosis in various human cancer cell lines, particularly breast and prostate cancers. For instance, derivatives similar to this compound have exhibited antiproliferative effects against MCF-7 and MDA-MB-231 breast carcinoma cells at nanomolar concentrations .
  • Case Studies :
    • In a study involving novel azetidinone derivatives, compounds demonstrated significant anticancer activity against HT-29 colon cancer cells. The fluorinated analogues showed enhanced efficacy compared to non-fluorinated counterparts .

Antimicrobial Activity

The antimicrobial properties of azetidine-based compounds are also noteworthy:

  • Broad-Spectrum Activity :
    • Compounds with similar structural characteristics have been reported to possess antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • Research Findings :
    • A recent review highlighted the antibacterial efficacy of azetidine derivatives, noting that certain compounds exhibited moderate to excellent activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other related compounds:

Compound TypeAnticancer ActivityAntimicrobial Activity
[2-(Azetidin-3-yl)-1,3-oxazol]High (MCF-7, HT-29)Moderate (S. aureus, E. coli)
1,4-DiarylazetidinonesHighLow
Isoxazoline DerivativesModerateHigh

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